Loperamide-d6 N-Oxide

Description

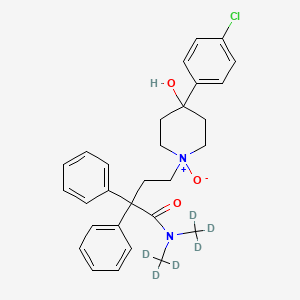

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H33ClN2O3 |

|---|---|

Molecular Weight |

499.1 g/mol |

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |

InChI |

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |

InChI Key |

KXVSBTJVTUVNPM-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Chemistry and Isotopic Integrity of Loperamide D6 N Oxide

Strategies for Deuterium (B1214612) Incorporation into Pharmaceutical Metabolites

The introduction of deuterium into pharmaceutical compounds and their metabolites is a critical technique in drug development and metabolic studies. juniperpublishers.comnih.gov Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon, which can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. nih.govyoutube.com This property is harnessed to improve the metabolic stability of drugs, enhance their pharmacokinetic profiles, or create stable-isotope-labeled internal standards for quantitative bioanalysis by mass spectrometry. pharmaffiliates.comacanthusresearch.comacs.org

Several strategies are employed for deuterium incorporation:

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons. It can be catalyzed by acids, bases, or metals, often using deuterated solvents like deuterium oxide (D₂O) as the deuterium source. acanthusresearch.comoaepublish.com However, controlling the specific position of the label (regioselectivity) can be challenging, and there is a risk of the label being exchanged back under certain physiological conditions if placed on an exchangeable site (e.g., on heteroatoms like oxygen or nitrogen). acanthusresearch.comacs.org

Catalytic Deuteration: Using deuterium gas (D₂) in conjunction with metal catalysts such as palladium or platinum is a common method for deuterating molecules by reducing unsaturated bonds like alkenes and alkynes. juniperpublishers.comyoutube.com

Use of Deuterated Precursors: One of the most precise methods involves incorporating deuterated building blocks during the chemical synthesis of the target molecule. rsc.orgclearsynth.com This "bottom-up" approach ensures that deuterium atoms are placed at specific, stable positions within the molecular structure, providing high isotopic and regiochemical purity. acs.org This is particularly crucial for creating reliable internal standards for pharmacokinetic studies.

For a compound like Loperamide-d6 (B1165105) N-Oxide, where the deuterium labels are in a specific location (on the N,N-dimethyl groups), using a deuterated precursor is the most logical and effective strategy.

Chemical Synthesis Pathways for Loperamide (B1203769) N-Oxide Deuterated Analogues

The synthesis of Loperamide-d6 N-Oxide is a multi-step process that first involves the construction of the deuterated loperamide backbone, followed by the N-oxidation of the piperidine (B6355638) nitrogen.

Precursor Selection and Labeling Site Specificity

The chemical name for this compound is 1-(4-(bis(methyl-d3)amino)-4-oxo-3,3-diphenylbutyl)-4-(4-chlorophenyl)-4-hydroxypiperidine 1-oxide. synzeal.com This name explicitly indicates that the six deuterium atoms are located on the two methyl groups of the terminal amide moiety. This high degree of site specificity is achieved by selecting an appropriately deuterated precursor during the synthesis.

The general synthesis of loperamide involves the condensation of a 4-(4-chlorophenyl)-4-hydroxypiperidine intermediate with a 4-bromo-2,2-diphenylbutyric acid derivative. nih.govchemicalbook.com The final amide bond is typically formed by reacting the butyric acid chloride with an amine. To introduce the hexadeuterated dimethylamide group, the synthesis would be modified to use bis(methyl-d3)amine, [(CD₃)₂NH], in place of the non-deuterated dimethylamine.

An alternative approach involves the alkylation of a precursor with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I). rsc.org This ensures the deuterium labels are installed specifically at the desired N-methyl positions, which are metabolically stable and not prone to back-exchange. acanthusresearch.com

Advanced Analytical Characterization of this compound

To ensure the synthesized compound meets the required standards for use in research or as an internal standard, it must undergo rigorous analytical characterization to confirm its structure, isotopic enrichment, and purity. rsc.org

Spectroscopic Confirmation of Structure and Isotopic Enrichment (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular weight and calculating the isotopic enrichment of the labeled compound. rsc.orgalmacgroup.com By comparing the mass of the synthesized this compound to its non-deuterated analogue, the incorporation of six deuterium atoms can be verified. nih.govresearchgate.net The isotopic distribution pattern in the mass spectrum is analyzed to determine the percentage of the sample that is fully labeled, providing a measure of isotopic purity. acs.orgnih.gov

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (g/mol) | Observed Mass Shift (Da) |

|---|---|---|---|

| Loperamide N-Oxide | C₂₉H₃₃ClN₂O₃ | 496.2180 | N/A |

| This compound | C₂₉H₂₇D₆ClN₂O₃ | 502.2557 | +6.0377 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of the deuterium labels. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic signal corresponding to the N,N-dimethyl protons would be absent or significantly diminished, confirming successful deuteration at this site. sigmaaldrich.com

²H NMR (Deuterium NMR): A ²H NMR experiment would show a signal at the chemical shift corresponding to the N-methyl groups, directly observing the presence and chemical environment of the incorporated deuterium atoms. sigmaaldrich.comwikipedia.org This technique is highly effective for verifying the structural integrity and label position in highly enriched compounds. sigmaaldrich.comnih.gov

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a standard method used to determine the chemical purity of the synthesized this compound. rsc.orgrsc.org This technique separates the target compound from any unreacted starting materials, by-products, or other impurities. A typical analysis would involve a reverse-phase HPLC system, and the purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A high purity level (typically >98%) is essential for its application as an analytical standard.

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| High-Resolution Mass Spectrometry (HR-MS) | Confirm molecular weight and determine isotopic enrichment. | Verifies mass increase corresponding to 6 deuterium atoms; Quantifies isotopic purity. rsc.orgalmacgroup.com |

| ¹H NMR Spectroscopy | Confirm structure and absence of protons at labeled sites. | Disappearance of N-methyl proton signals. sigmaaldrich.com |

| ²H NMR Spectroscopy | Confirm location of deuterium labels. | Appearance of a signal in the N-methyl region. wikipedia.org |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | Separates the main compound from impurities to quantify purity. rsc.orgrsc.org |

Validation of Isotopic Purity and Chemical Identity

The chemical identity of this compound is 1-(4-(bis(methyl-d3)amino)-4-oxo-3,3-diphenylbutyl)-4-(4-chlorophenyl)-4-hydroxypiperidine 1-oxide. synzeal.comaquigenbio.com The validation process verifies this structure and its isotopic distribution.

Mass Spectrometric (MS) Analysis

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds, providing definitive information on molecular weight, isotopic enrichment, and structural features. numberanalytics.com High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is particularly powerful for this purpose. rsc.org

Molecular Weight and Isotopic Enrichment: HR-MS accurately measures the mass-to-charge ratio (m/z) of the parent ion, allowing for the confirmation of the elemental composition. For this compound, the expected molecular weight is approximately 499.1 g/mol , which is higher than the unlabeled Loperamide N-Oxide (approx. 493.04 g/mol ) due to the replacement of six protons with six deuterons. synzeal.comklivon.com By analyzing the isotopic cluster of the molecular ion, the isotopic purity can be calculated. This involves quantifying the relative abundance of the desired d6 species compared to lower-labeled (d1-d5) and unlabeled (d0) species. A high percentage of the d6 isotopologue is essential for a reliable internal standard.

Structural Confirmation: Tandem mass spectrometry (MS/MS) provides structural confirmation through fragmentation analysis. Specific fragmentation patterns can help verify the N-oxide moiety. For instance, techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used to distinguish N-oxides from hydroxylated isomers. N-oxides are known to produce characteristic neutral loss of an oxygen atom, resulting in a distinct [M+H-O]+ ion in the mass spectrum, a feature not typically observed for hydroxylated compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the precise chemical structure and verifying the location of the isotopic labels. rsc.org Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized.

¹³C NMR provides information about the carbon skeleton of the molecule. The N-oxidation of the piperidine nitrogen and the presence of the deuterium labels can cause slight shifts in the chemical shifts of adjacent carbon atoms compared to the parent drug, Loperamide, which can be analyzed to further confirm the structure. researchgate.net

Summary of Validation

The combination of these analytical techniques provides a robust validation of the isotopic purity and chemical identity of this compound. Chromatographic methods like HPLC or UPLC are also employed to determine chemical purity by separating the main compound from any potential synthesis-related impurities. rsc.org This comprehensive analysis ensures that the material is of high quality and suitable for its intended use in regulated analytical applications. aquigenbio.com

Mentioned Compound Names

Mechanistic Investigation of Loperamide N Oxidation Utilizing Deuterium Labeling

Elucidation of Enzymatic Pathways Involved in N-Oxidation

The conversion of loperamide (B1203769) to loperamide N-oxide is catalyzed by specific oxidoreductase enzymes. Understanding the contribution of each enzyme family is crucial for predicting drug-drug interactions and metabolic profiles.

Flavin-containing monooxygenases (FMOs) are a class of enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. wikipedia.org The tertiary amine group on the piperidine (B6355638) ring of loperamide makes it an ideal substrate for FMO-catalyzed N-oxidation. nih.govwikipedia.org These enzymes, particularly FMO1 and FMO3, are recognized for converting nucleophilic heteroatom-containing chemicals and drugs into more polar, oxygenated, and readily excretable metabolites, such as N-oxides. nih.govnih.gov The formation of an N-oxide metabolite from a tertiary amine is a classic FMO-mediated detoxification reaction. genome.jp Therefore, the FMO system is considered a major contributor to the biotransformation of loperamide into loperamide N-oxide. nih.govwikipedia.org

Beyond the well-defined roles of CYPs and FMOs, other oxidoreductase enzyme systems participate in xenobiotic metabolism, although often to a lesser extent. nih.gov These can include enzymes such as aldehyde oxidase (AOX) and monoamine oxidase (MAO). For loperamide, the involvement of these other systems in its N-oxidation appears to be minimal. The primary oxidative pathways are robustly catalyzed by the CYP and FMO families, which account for the vast majority of its metabolic clearance. nih.gov

Table 1: Key Enzymes in Loperamide Metabolism

| Enzyme Family | Specific Enzymes | Primary Metabolic Reaction | Resulting Metabolite |

| Cytochrome P450 (CYP) | CYP3A4, CYP2C8 drugbank.comnih.gov | Oxidative N-demethylation | N-desmethyl-loperamide drugbank.com |

| Flavin-Containing Monooxygenase (FMO) | FMO1, FMO3 (putative) nih.govnih.gov | N-oxidation | Loperamide N-oxide drugbank.com |

Deuterium (B1214612) Isotope Effects in Loperamide Biotransformation

Deuterium labeling is a key technique in mechanistic studies of drug metabolism. chem-station.com The replacement of a hydrogen atom with its heavier, stable isotope, deuterium, does not alter the fundamental chemical properties of a molecule but can significantly affect the rate of reactions involving the cleavage of that bond. juniperpublishers.com

The kinetic isotope effect (KIE) describes the change in reaction rate upon isotopic substitution. chem-station.com In drug metabolism, a primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov For loperamide, deuteration of the N-methyl groups (to create loperamide-d6) primarily targets the N-demethylation pathway catalyzed by CYP enzymes, as this process involves the cleavage of a carbon-hydrogen bond on one of the methyl groups. nih.govnih.gov

Conversely, the N-oxidation of loperamide occurs at the piperidine nitrogen and does not involve the cleavage of the N-methyl C-H bonds. nih.gov Therefore, deuterating the methyl groups is not expected to produce a significant primary KIE on the FMO-catalyzed N-oxidation reaction itself. However, by slowing down the competing N-demethylation pathway, deuteration can lead to "metabolic shunting." researchgate.net This phenomenon redirects a larger proportion of the drug towards alternative metabolic routes, potentially increasing the formation of loperamide N-oxide relative to N-desmethyl-loperamide. nih.govresearchgate.net

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength makes it more difficult for metabolic enzymes, such as CYPs, to cleave the bond, thereby slowing the rate of metabolism at that specific site. juniperpublishers.comresearchgate.net

For loperamide-d6 (B1165105), where the metabolically vulnerable N-methyl groups are deuterated, the rate of CYP-mediated N-demethylation is significantly reduced. nih.gov This leads to:

Increased Metabolic Stability: The parent molecule, loperamide-d6, is more resistant to breakdown via its primary N-demethylation pathway. juniperpublishers.com

Slower Reaction Rates: The intrinsic clearance (a measure of metabolic rate) for the N-demethylation reaction is lowered. nih.gov

Table 2: Illustrative Impact of Deuteration on Metabolic Parameters (This table illustrates the general principles of deuteration effects on metabolism, as observed for various drugs, including the N-demethylated drug enzalutamide) nih.gov

| Parameter | Non-Deuterated Compound | Deuterated Analog (e.g., d3-ENT) | Consequence of Deuteration |

| Intrinsic Clearance (CLint) | Higher | Lower nih.gov | Slower rate of metabolism |

| Metabolic Stability | Lower | Higher juniperpublishers.comresearchgate.net | More resistant to enzymatic breakdown |

| Systemic Exposure (AUC) | Baseline | Increased nih.gov | Longer duration of action/higher concentration |

| Formation of Key Metabolite | Baseline | Reduced nih.gov | Less formation of the metabolite from the deuterated pathway |

Study of Prodrug Reduction Mechanisms Using Labeled Analogs

The transformation of a prodrug to its active form is a critical step in its therapeutic action. In the case of loperamide N-oxide, a prodrug of the anti-diarrheal agent loperamide, understanding the reduction mechanism is key to comprehending its pharmacokinetic profile and clinical effects. The use of deuterium-labeled analogs, such as Loperamide-d6 N-Oxide, provides a powerful tool for these mechanistic investigations.

Characterization of N-Oxide Reduction to Parent Loperamide

Loperamide N-oxide (LOPOX) is designed to be reduced to its pharmacologically active parent compound, loperamide (LOP), primarily within the gastrointestinal tract. psu.edunih.gov This targeted conversion is intended to maximize the local effect of loperamide on the gut while minimizing systemic exposure and potential side effects. psu.edu

Studies have demonstrated that the reduction of loperamide N-oxide to loperamide is a significant metabolic pathway. psu.edunih.gov This conversion process has been investigated in various in vitro and in vivo models, including rats, dogs, and humans, to elucidate the specifics of the reduction. psu.edu The use of isotopically labeled compounds, such as tritium-labeled loperamide N-oxide, has been instrumental in tracking the metabolic fate of the prodrug and confirming its conversion to loperamide. psu.edu While direct studies on this compound are not extensively detailed in the provided results, the principles of using labeled compounds are well-established in studying such metabolic pathways. nih.govnih.gov

The characterization of this reduction involves analyzing the rate and extent of conversion in different biological environments. For instance, research has shown that the reduction is significantly more efficient under anaerobic conditions, pointing towards the involvement of anaerobic microorganisms. psu.eduresearchgate.net

Role of Biological Systems (e.g., Gut Microbiota, Hepatic Enzymes) in Reduction

The conversion of loperamide N-oxide to loperamide is not a simple chemical reaction but is mediated by complex biological systems. The primary players in this reduction process are the gut microbiota and, to a lesser extent, hepatic enzymes. psu.edu

Gut Microbiota: A substantial body of evidence points to the gut microbiota as the main site of loperamide N-oxide reduction. psu.eduresearchgate.net In vitro studies using intestinal microflora from rats and dogs have shown their capability to reduce loperamide N-oxide to loperamide, particularly under anaerobic conditions. researchgate.net The reduction activity is most prominent in the cecal contents, which harbor a high density of anaerobic bacteria. psu.edu In germ-free rats, the reduction of loperamide N-oxide is significantly diminished, further cementing the crucial role of the intestinal microflora in this process. psu.edu However, some residual reduction activity in germ-free rats suggests that other components within the gut contents may also contribute to a lesser degree. psu.eduresearchgate.net

Hepatic Enzymes: While the gut microbiota is the primary driver of loperamide N-oxide reduction, hepatic enzymes may also play a role, particularly if the prodrug is absorbed systemically before conversion. The liver is a major site of drug metabolism, and various enzyme systems, including cytochrome P450 (CYP) enzymes and aldehyde oxidase, are known to catalyze reduction reactions of N-oxides. nih.govnih.gov For instance, studies on other tertiary amine N-oxides have demonstrated their reduction by liver microsomal cytochrome P-450 and cytosolic aldehyde oxidase. nih.gov In the context of loperamide, which undergoes extensive first-pass metabolism in the liver, it is plausible that any absorbed loperamide N-oxide could be subject to reduction by these hepatic enzyme systems. wikipedia.orgnih.gov However, the efficient pre-systemic reduction by gut bacteria likely limits the amount of loperamide N-oxide that reaches the liver.

The following table summarizes the key biological systems involved in the reduction of loperamide N-oxide:

| Biological System | Primary Role in Reduction | Key Findings |

| Gut Microbiota | Major site of reduction | - Efficient reduction under anaerobic conditions. psu.eduresearchgate.net- Highest activity in cecal contents. psu.edu- Significantly reduced activity in germ-free animals. psu.edu |

| Hepatic Enzymes | Potential for systemic reduction | - Liver contains enzymes capable of N-oxide reduction (e.g., CYP450, aldehyde oxidase). nih.govnih.gov- Likely a minor pathway due to efficient pre-systemic reduction by gut microbiota. psu.edu |

Advanced Research Applications and Future Perspectives

Application of Loperamide-d6 (B1165105) N-Oxide in Untargeted Metabolomics

Untargeted metabolomics seeks to capture a comprehensive snapshot of all small molecules in a biological sample. A significant challenge in this field, when applied to pharmacology, is distinguishing drug-derived metabolites from thousands of endogenous compounds. The use of stable isotope-labeled drugs, such as those containing deuterium (B1214612), offers an elegant solution to this problem.

The primary advantage of using Loperamide-d6 N-Oxide is the ability to confidently identify novel metabolites. When a biological system is exposed to this deuterated compound, all subsequent metabolites will retain the deuterium label. In mass spectrometry analysis, this creates a unique and predictable mass shift and isotopic pattern that is distinct from any endogenous molecule. Researchers can specifically screen the vast amount of data for this signature, allowing for the rapid and unambiguous identification of loperamide-related biotransformation products that might otherwise remain hidden in the biological noise.

Table 1: Hypothetical Data from an Untargeted Metabolomics Experiment

This table illustrates how deuterated compounds are distinguished from their non-labeled counterparts in a mass spectrometry analysis. The mass difference directly points to a drug-related origin.

| Feature | Non-Labeled (Da) | Deuterated (Da) | Mass Difference (Da) | Putative Identification |

| Parent Drug | 477.0 | 483.0 | 6.0 | Loperamide (B1203769) |

| Metabolite A | 463.0 | 469.0 | 6.0 | N-Desmethyl-loperamide |

| Metabolite B | 493.0 | 499.0 | 6.0 | Hydroxy-loperamide |

| Endogenous | 194.1 | - | - | Uric Acid |

Stable isotope tracing allows researchers to follow a labeled molecule through various biochemical reactions, providing deep insights into the metabolic wiring of cells. nih.gov By using this compound as a tracer, scientists can map the metabolic fate of loperamide's N-oxide metabolite. This involves introducing the labeled compound and then analyzing samples at different time points to see which new labeled species appear and in what sequence. This provides valuable information on the kinetics and hierarchy of metabolic pathways, helping to determine the primary and minor routes of metabolism and how they might be interconnected. nih.gov

Integration of Deuterated Metabolites in Systems Biology Approaches

Systems biology aims to understand the larger network of interactions within a biological system. Data from tracer experiments with this compound can be fed into computational models of cellular metabolism. This allows for a more holistic understanding of how a specific drug perturbs the metabolic network. By integrating precise data on drug biotransformation, these models can become more predictive, helping to simulate the potential effects of drug-drug interactions, genetic variations in metabolic enzymes, or the impact of disease states on the drug's disposition.

Innovations in Deuterated Compound Synthesis and Application for Drug Metabolism Research

The success of using deuterated compounds in metabolic research has driven innovation in their synthesis and application. nih.gov The strategic replacement of hydrogen with deuterium at sites of metabolic activity can slow down biotransformation, a strategy that has been successfully used to improve the pharmacokinetic profiles of certain drugs. This "deuterium effect" has led to the development and even FDA approval of deuterated drugs. researchgate.net

Recent advances focus on creating more efficient and environmentally friendly methods for deuteration. For example, new flow synthesis systems are being developed that can perform deuteration at room temperature and ambient pressure, avoiding harsh chemicals and expensive catalysts. bionauts.jp These innovations make deuterated compounds more accessible for research and development, promising a wider application in studying drug metabolism for a range of pharmaceuticals. bionauts.jppharmaceutical-technology.com

Future Directions in the Study of Loperamide Metabolism and Analytical Methodologies

While much is known about loperamide, future research will likely focus on gaining a more nuanced understanding of its metabolic fate. Loperamide is extensively metabolized by cytochrome P450 enzymes in the liver, which significantly limits its systemic bioavailability. nih.govnih.gov Future studies may explore the finer details of this metabolism, including the potential for regional differences in its effects within the colon and a deeper investigation into the specific neuronal pathways it affects. frontiersin.org

From an analytical standpoint, the future lies in developing even more sensitive and comprehensive methodologies. This includes the coupling of advanced separation techniques with high-resolution mass spectrometry to differentiate between closely related or isomeric metabolites. Furthermore, there is a growing need to investigate the influence of factors like the gut microbiome on loperamide metabolism, which could explain some of the variability in drug response among individuals. The continued development of novel deuterated and other isotopically labeled standards will be essential for accurately quantifying metabolites and advancing these future research frontiers.

Q & A

Q. How can researchers validate the synthesis of Loperamide-d6 N-Oxide to ensure isotopic purity and structural integrity?

To validate synthesis, employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR confirms structural integrity by analyzing deuterium incorporation at specific positions, while HRMS verifies isotopic purity (≥98% deuterium enrichment). Cross-reference spectral data with non-deuterated analogs to identify isotopic shifts and rule out impurities. Stability testing under synthetic conditions (e.g., pH, temperature) ensures the N-Oxide moiety remains intact .

Q. What analytical techniques are recommended for detecting this compound in biological matrices, and how do they address matrix interference?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Use solid-phase extraction (SPE) for sample cleanup to reduce matrix effects. For quantification, employ deuterated internal standards (e.g., this compound itself) to correct for ion suppression/enhancement. Validate methods using spike-recovery experiments in relevant matrices (e.g., plasma, liver homogenates) to ensure accuracy (85–115%) and precision (CV <15%) .

Q. What strategies should guide the design of experiments assessing the metabolic stability of this compound in hepatic microsomes?

Conduct time-course incubations with pooled human liver microsomes (HLM) under NADPH-regenerating conditions. Monitor parent compound depletion via LC-MS/MS and identify metabolites using high-resolution mass spectrometry (HRMS). Include control experiments with cytochrome P450 (CYP) inhibitors (e.g., 1-aminobenzotriazole) to elucidate enzymatic pathways. Calculate intrinsic clearance (CLint) using the in vitro half-life method .

How can researchers effectively review literature to formulate hypothesis-driven questions on deuterated N-Oxide compounds?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:

Q. What key parameters assess the stability of this compound under varying storage conditions?

Evaluate stability in biological matrices (e.g., plasma) at -80°C, -20°C, and 4°C over 1–6 months. Use LC-MS/MS to quantify degradation products (e.g., reduced N-Oxide or deuterium loss). Include freeze-thaw cycles (3–5 cycles) to simulate real-world handling. Report percentage recovery relative to freshly prepared samples .

Advanced Research Questions

Q. How can on-line SPE coupled with UHPLC-MS/MS be optimized for quantifying this compound in complex matrices like plasma?

Optimize SPE sorbents (e.g., mixed-mode cation exchange) for selective retention of the N-Oxide moiety. Use a gradient elution program with 0.1% formic acid in water/acetonitrile to enhance chromatographic resolution. For sensitivity, employ a triple quadrupole MS in multiple reaction monitoring (MRM) mode, selecting precursor-to-product ion transitions specific to the deuterated compound. Validate linearity (r² >0.99) across 1–500 ng/mL and limit of quantification (LOQ) at 1 ng/mL .

Q. What computational models predict the mutagenic potential of aromatic N-Oxides like this compound?

Apply (quantitative) structure-activity relationship [(Q)SAR] models focusing on the aromatic N-Oxide alert. Use software like Leadscope to assess DNA-reactive mutagenicity. Validate predictions with Ames tests using Salmonella typhimurium strains (TA98, TA100) ± metabolic activation. Note: Quindioxin and benzoxadiazole N-Oxide subclasses show higher mutagenic risk, but deuterated analogs may exhibit altered reactivity .

Q. How do researchers resolve discrepancies in cellular uptake mechanisms of N-Oxides when transporter expression conflicts with experimental data?

Use transporter knockout models (e.g., OCT1-deficient HepG2 cells) to isolate uptake pathways. Compare intracellular concentrations of this compound between wild-type and knockout cells via LC-MS/MS. Perform inhibition studies with prototypic transporter inhibitors (e.g., cimetidine for OCT1). If uptake persists, screen for alternative transporters (e.g., OATP1B1) using siRNA knockdown .

Q. What methodological considerations ensure reproducibility of pharmacokinetic data for deuterated N-Oxides across laboratories?

Standardize protocols for:

- Sample preparation : Uniform SPE cartridges and elution solvents.

- Instrument calibration : Shared reference standards traceable to NIST.

- Data reporting : Adhere to MIAME (Minimum Information About a Metabolomics Experiment) guidelines. Cross-validate results using inter-laboratory studies and blinded QC samples .

Q. How should cross-validation studies confirm immunoassay specificity for this compound against structurally similar metabolites?

Test cross-reactivity with major metabolites (e.g., demethylated or hydroxylated derivatives) using competitive ELISA. Confirm specificity via LC-MS/MS correlation in spiked samples. For high-throughput settings, validate using 100+ clinical samples with orthogonal analysis (e.g., immunoassay vs. LC-MS/MS) to ensure concordance (R² >0.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.